molecular formula C19H28N8O15P2 B14688771 [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate CAS No. 29629-69-4

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

Cat. No.: B14688771
CAS No.: 29629-69-4
M. Wt: 670.4 g/mol
InChI Key: XTHKBRFWMBUWFM-ZLOOHWKQSA-N
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Description

The compound “[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate” is a complex organic molecule with significant biological importance. It is a nucleotide, which is a building block of nucleic acids like DNA and RNA. Nucleotides play crucial roles in cellular processes, including energy transfer, signal transduction, and as precursors for nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the phosphorylation of nucleosides. The process begins with the protection of hydroxyl groups on the nucleoside, followed by selective phosphorylation at the 5’ position. Common reagents used in this process include phosphorus oxychloride (POCl3) and triethylamine. The reaction is usually carried out in an anhydrous solvent like pyridine under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of nucleotides involves large-scale chemical synthesis or biotechnological methods. Chemical synthesis is similar to laboratory methods but optimized for scale, using automated synthesizers and continuous flow reactors. Biotechnological methods involve the use of microbial fermentation, where genetically engineered microorganisms produce nucleotides through metabolic pathways. These methods are often more sustainable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino groups can be reduced to form amines.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of nucleoside analogs with different functional groups.

Scientific Research Applications

The compound has numerous applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of nucleic acid analogs and other complex organic molecules.

    Biology: Essential for studying cellular processes, including DNA replication, transcription, and translation.

    Medicine: Used in the development of antiviral and anticancer drugs. Nucleotide analogs are often used as therapeutic agents.

    Industry: Employed in the production of diagnostic reagents and as additives in food and cosmetics.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms:

    Molecular Targets: It targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and RNA polymerases.

    Pathways Involved: It participates in metabolic pathways like the pentose phosphate pathway and nucleotide salvage pathways. The compound is incorporated into nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Adenosine Triphosphate (ATP): A nucleotide involved in energy transfer.

    Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.

    Guanosine Monophosphate (GMP): A nucleotide involved in signal transduction.

Uniqueness

The compound is unique due to its specific structure, which allows it to participate in a wide range of biochemical processes. Its ability to form hydrogen bonds and interact with enzymes makes it a versatile molecule in both research and therapeutic applications.

Properties

CAS No.

29629-69-4

Molecular Formula

C19H28N8O15P2

Molecular Weight

670.4 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H14N5O7P.C9H14N3O8P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,10-;4-,6-,7-,8-/m11/s1

InChI Key

XTHKBRFWMBUWFM-ZLOOHWKQSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N

Related CAS

26182-06-9

Origin of Product

United States

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